Methyl 2-Fluoro-4-iodobenzoate
Overview
Description
Methyl 2-Fluoro-4-iodobenzoate: is an organic compound with the molecular formula C8H6FIO2 . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 of the benzene ring are substituted with fluorine and iodine atoms, respectively. This compound is commonly used in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-Fluoro-4-iodobenzoate can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. In this case, 2-Fluoro-4-iodobenzoic acid is reacted with methyl boronic acid in the presence of a palladium catalyst and a base to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized for higher yields and purity, and the process is scaled up to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-Fluoro-4-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the reactants.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products Formed:
Substituted Benzoates: Formed through substitution reactions.
Carboxylic Acids and Alcohols: Formed through oxidation and reduction reactions.
Scientific Research Applications
Methyl 2-Fluoro-4-iodobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-Fluoro-4-iodobenzoate depends on the specific reactions it undergoes. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the aryl halide and the organoboron compound. The fluorine and iodine atoms on the benzene ring influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
- Methyl 2-Fluoro-5-iodobenzoate
- Methyl 2-Fluoro-3-iodobenzoate
- Methyl 2-Fluoro-4-bromobenzoate
Uniqueness: Methyl 2-Fluoro-4-iodobenzoate is unique due to the specific positioning of the fluorine and iodine atoms on the benzene ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in organic synthesis and research .
Properties
IUPAC Name |
methyl 2-fluoro-4-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FIO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHHLHKOJRWALP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626567 | |
Record name | Methyl 2-fluoro-4-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204257-72-7 | |
Record name | Methyl 2-fluoro-4-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-fluoro-4-iodobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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